阿斯巴甜-乙酰磺胺钾

描述

Aspartame-acesulfame salt is an artificial sweetener marketed under the name Twinsweet . It is produced by soaking a 2:1 mixture of aspartame and acesulfame potassium in an acidic solution and allowing it to crystallize . It is approximately 350 times as sweet as sucrose .

Synthesis Analysis

The synthesis of Aspartame Acesulfame involves soaking a 2:1 mixture of aspartame and acesulfame potassium in an acidic solution and allowing it to crystallize . The moisture and potassium are removed during this process .

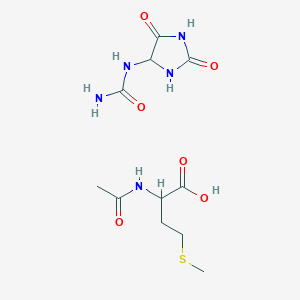

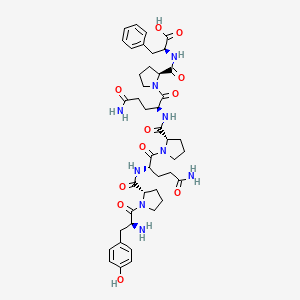

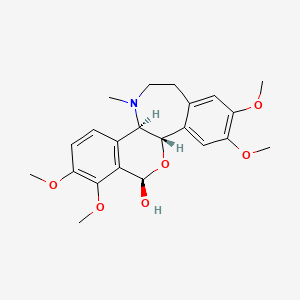

Molecular Structure Analysis

Aspartame is a dipeptide, a combination of two amino acids, aspartic acid and phenylalanine . The “natural” state of phenylalanine in aspartame has been modified by converting the acid grouping (-COOH) to an ester grouping (-COOCH3) .

Chemical Reactions Analysis

Aspartame can undergo pH- and temperature-dependent degradation . Below pH 3, aspartame is unstable and hydrolyzes to produce aspartylphenylalanine . Above pH 6, it changes to form 5-benzyl-3,6-dioxo-2-piperazineacetic acid .

Physical And Chemical Properties Analysis

Aspartame is a white crystalline powder with a molar mass of 294.31 and a calorie value 17 kJ/g . It is 200 times sweeter than sugar and its sweet taste is almost identical to that of sucrose but it lacks in aftertaste .

科学研究应用

体重管理

研究表明,阿斯巴甜可能通过减少每日总能量摄入量在体重管理中发挥作用,从而支持减肥策略。一些研究表明,单剂量阿斯巴甜可以减少下一餐的食物摄入量 .

微生物组影响

研究探索了人造甜味剂(如阿斯巴甜和乙酰磺胺钾)对肠道菌群的影响。他们研究了这些甜味剂如何影响常见肠道细菌(如大肠杆菌 K-12)的生长和代谢。大肠杆菌 K-12 .

脑血管健康

一项系统评价评估了人造甜味剂(包括阿斯巴甜)与脑血管意外(中风)之间的关系。它调查了甜味剂消费与中风发生率之间的潜在联系 .

肾功能

人们担心高剂量的阿斯巴甜会因氧化应激而影响肾脏健康。 研究旨在确定人体中允许的最大剂量的阿斯巴甜是否会影响肾功能 .

肥胖和糖尿病治疗

乙酰磺胺钾和阿斯巴甜等人工甜味剂以前被认为对治疗肥胖和糖尿病有效。然而,人类荟萃分析报告称,这些甜味剂可能对体重或血糖控制没有明显影响 .

作用机制

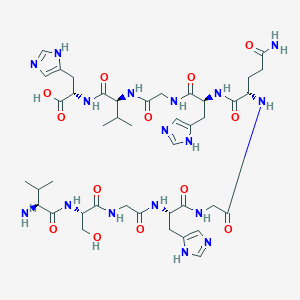

Target of Action

Aspartame Acesulfame, also known as the salt of aspartame-acesulfame, is an artificial sweetener that is widely used in various food and beverage products . The primary targets of Aspartame Acesulfame are the taste receptors in humans, specifically the heterodimer G protein-coupled receptor formed by the proteins TAS1R2 and TAS1R3 . These receptors are responsible for the perception of sweetness, and the binding of Aspartame Acesulfame to these receptors triggers a signal transduction pathway that results in the sensation of sweetness .

Mode of Action

Aspartame Acesulfame interacts with its targets (TAS1R2 and TAS1R3 receptors) by binding to them, which triggers a conformational change in the receptor and initiates a cascade of intracellular events leading to the perception of sweetness . This interaction is due to the structural similarity of Aspartame Acesulfame to the natural ligands of these receptors .

Biochemical Pathways

Aspartame Acesulfame affects multiple metabolic pathways in organisms. For instance, in E. coli, it has been shown to affect propanoate, phosphonate, phosphinate and fatty acid metabolism, pentose phosphate pathway, and biosynthesis of several amino acids including lysine and the aromatic amino acids . .

Pharmacokinetics

The salt of Aspartame Acesulfame easily dissociates into its two component sweeteners in the human body and the environment . Aspartame is quickly digested into its three main components: phenylalanine, aspartic acid, and methanol . These components are then metabolized and used in their respective mechanisms

Result of Action

The primary result of Aspartame Acesulfame’s action is the perception of sweetness, which is due to its interaction with the TAS1R2 and TAS1R3 receptors . . For instance, there is some evidence suggesting a positive association between higher intake of artificial sweeteners (especially aspartame and acesulfame-K) and overall cancer risk . .

Action Environment

The action of Aspartame Acesulfame can be influenced by various environmental factors. For example, its stability under heating can be improved to some extent by encasing it in fats or in maltodextrin . Furthermore, it has been found that Aspartame Acesulfame passes through wastewater treatment plants mainly unchanged . .

安全和危害

The International Agency for Research on Cancer (IARC) classified aspartame as possibly carcinogenic to humans (IARC Group 2B) based on limited evidence for cancer in humans . The Joint Expert Committee on Food Additives (JECFA) reaffirmed the acceptable daily intake of 40 mg/kg body weight for aspartame .

未来方向

属性

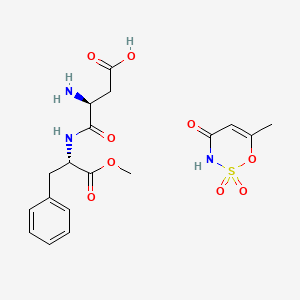

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;6-methyl-2,2-dioxooxathiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5.C4H5NO4S/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18;1-3-2-4(6)5-10(7,8)9-3/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18);2H,1H3,(H,5,6)/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHQNWGLVVERFR-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NS(=O)(=O)O1.COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NS(=O)(=O)O1.COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23O9N3S, C18H23N3O9S | |

| Record name | SALT OF ASPARTAME-ACESULFAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909991 | |

| Record name | Aspartame acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A white, odourless, crystalline powder | |

| Record name | SALT OF ASPARTAME-ACESULFAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Sparingly soluble water; slightly soluble in ethanol | |

| Record name | SALT OF ASPARTAME-ACESULFAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS RN |

106372-55-8 | |

| Record name | Twinsweet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106372-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartame acesulfame [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106372558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartame acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARTAME ACESULFAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFE6C6BS24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。